molecular formula C13H13N5O2S2 B12940592 4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide CAS No. 21268-01-9

4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide

Katalognummer: B12940592
CAS-Nummer: 21268-01-9
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: AXRCREXQEFXELO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base linked to a benzenesulfonamide group, making it a hybrid molecule with properties derived from both components.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Purine Derivative: The purine base is first modified to introduce the methylthio group at the 6-position. This can be achieved through nucleophilic substitution reactions using methylthiol as the nucleophile.

    Attachment of the Benzenesulfonamide Group: The modified purine is then reacted with a benzenesulfonyl chloride derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Strong nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide is unique due to its dual functionality derived from both the purine and benzenesulfonamide moieties. This hybrid structure allows it to interact with a broader range of biological targets, making it a versatile compound in research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

21268-01-9

Molekularformel

C13H13N5O2S2

Molekulargewicht

335.4 g/mol

IUPAC-Name

4-[(6-methylsulfanylpurin-9-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H13N5O2S2/c1-21-13-11-12(15-7-16-13)18(8-17-11)6-9-2-4-10(5-3-9)22(14,19)20/h2-5,7-8H,6H2,1H3,(H2,14,19,20)

InChI-Schlüssel

AXRCREXQEFXELO-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.